molecular formula C9H9BrFNO2 B1529728 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 680610-73-5

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1529728
CAS No.: 680610-73-5
M. Wt: 262.08 g/mol
InChI Key: FJDVFLJWBACPBX-UHFFFAOYSA-N
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Description

“3-bromo-2-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 680610-73-5 . It has a molecular weight of 262.08 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . Its molecular weight is 262.08 .

Scientific Research Applications

Antibacterial Properties

Research into analogues of 3-Methoxybenzamide has led to the identification of compounds with potent antistaphylococcal activity and improved pharmaceutical properties, highlighting a potential application of similar compounds like 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide in combating bacterial infections (Haydon et al., 2010).

Photodynamic Therapy for Cancer

Compounds with structural similarities to this compound, specifically those containing bromo and methoxy groups, have been studied for their high singlet oxygen quantum yield and potential application in photodynamic therapy (PDT) for cancer treatment. This research supports the potential use of such compounds in developing treatments that target cancer cells with light-sensitive drugs (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Drug Design

Studies on benzamide isomers, including those with methoxy and bromo substitutions, have provided insights into their interaction with protein residues, demonstrating their potential as pharmacophores in drug design. This suggests a broader application of compounds like this compound in the development of new therapeutics (Moreno-Fuquen et al., 2022).

Antioxidant Properties

Research on nitrogen-containing bromophenols, similar in structure to this compound, has demonstrated potent scavenging activity against radicals. This indicates the potential of such compounds in the development of natural antioxidants for use in food or pharmaceuticals (Li, Li, Gloer, & Wang, 2012).

Synthesis of Fluorinated Compounds

Studies involving the synthesis of fluorinated compounds, including those with bromo and methoxy groups, underscore the importance of such chemicals in medicinal chemistry, particularly in the creation of building blocks for drug discovery. This highlights the relevance of compounds like this compound in the synthesis of novel therapeutic agents (Zaitsev et al., 2002).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-bromo-2-fluoro-N-methoxy-N-methylbenzamide” can be found online . It’s always important to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDVFLJWBACPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728026
Record name 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680610-73-5
Record name 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Carbonyldiimidazole (7.76 g) was added portionwise to commercially available 3-bromo-2-fluorobenzoic acid [161957-56-8] (9.53 g) in dichloromethane (100 mL) over 30 min. The mixture was then heated at reflux for 30 min (until gas evolution ceased). The reaction was then cooled to room temperature and triethylamine (6.37 mL) followed by N,O-dimethylhydroxylamine hydrochloride (4.7 g) were added. The reaction was left to stir at room temperature for 16 h before being washed with 10% citric acid (2×100 mL) and sat. NaHCO3 (2×100 mL), and then dried over sodium sulfate. The solvent was removed by evaporation to yield the product as a brown oil (10.89 g, 95%). NMR (CDCl3): 3.20-3.80 (6H, m, ArCONCH3OCH3), 7.10 (1H, t, Ar), 7.35 (1H, td, Ar), 7.60 (1H, dt, Ar).
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N,O-dimethylhydroxylamine hydrochloride
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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